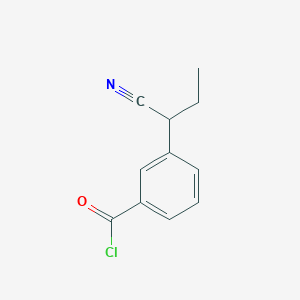![molecular formula C11H21ClN2 B13966240 2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanamine](/img/structure/B13966240.png)
2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanamine is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro[4.4]nonane core with a chloromethyl group and an ethanamine side chain. The presence of the azaspiro structure imparts unique chemical and physical properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core followed by the introduction of the chloromethyl and ethanamine groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Addition Reactions: The presence of the amine group allows for addition reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as sodium azide or potassium cyanide for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with lithium aluminum hydride can produce primary amines.
Wissenschaftliche Forschungsanwendungen
2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanamine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The ethanamine side chain can interact with receptors or enzymes, modulating their activity and triggering specific cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(7-(Bromomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanamine: Similar structure but with a bromomethyl group instead of chloromethyl.
2-(7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethanamine: Features a hydroxymethyl group, leading to different reactivity and applications.
2-(7-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethanamine:
Uniqueness
The uniqueness of 2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanamine lies in its specific combination of functional groups and spirocyclic structure. This combination imparts distinct reactivity and interaction profiles, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C11H21ClN2 |
|---|---|
Molekulargewicht |
216.75 g/mol |
IUPAC-Name |
2-[8-(chloromethyl)-2-azaspiro[4.4]nonan-2-yl]ethanamine |
InChI |
InChI=1S/C11H21ClN2/c12-8-10-1-2-11(7-10)3-5-14(9-11)6-4-13/h10H,1-9,13H2 |
InChI-Schlüssel |
BTZPIWTXGXXSJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCN(C2)CCN)CC1CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















